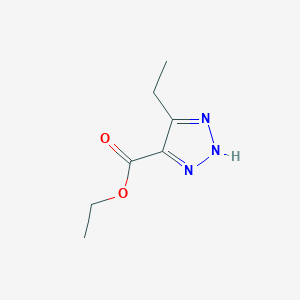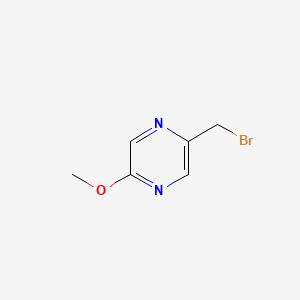
2-(Bromomethyl)-5-methoxypyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-methoxypyrazine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of both bromomethyl and methoxy groups on the pyrazine ring makes this compound interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methoxypyrazine typically involves the bromination of 5-methoxypyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-methoxypyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include 2-(bromomethyl)-5-formylpyrazine and 2-(bromomethyl)-5-carboxypyrazine.
Reduction: The major product is 2-methyl-5-methoxypyrazine.
科学研究应用
2-(Bromomethyl)-5-methoxypyrazine has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research is ongoing into its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-methoxypyrazine depends on the specific application and the target molecule. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function or altering their activity .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound used in organic synthesis.
2-(Bromomethyl)naphthalene: Used as an intermediate in the synthesis of various organic compounds.
2-Bromomethyl-5-methylthiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Bromomethyl)-5-methoxypyrazine is unique due to the presence of both bromomethyl and methoxy groups on the pyrazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
属性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC 名称 |
2-(bromomethyl)-5-methoxypyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3 |
InChI 键 |
AINZISCMYDALIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(N=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


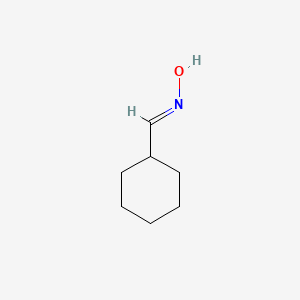

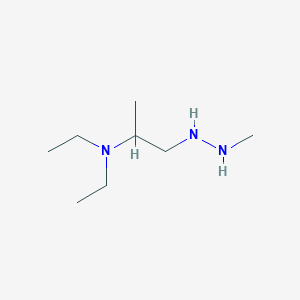
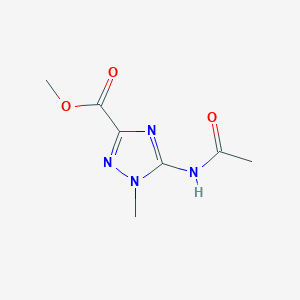
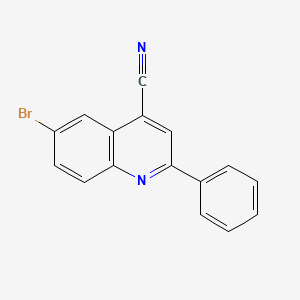
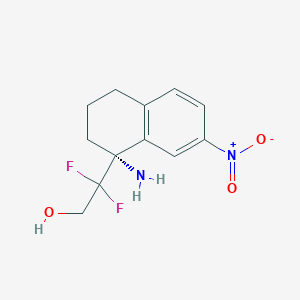
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
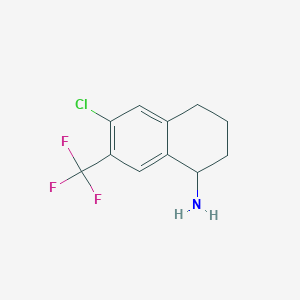
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
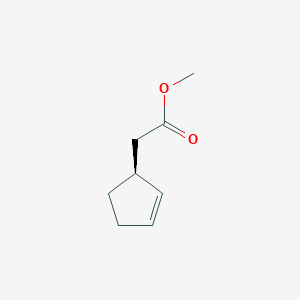
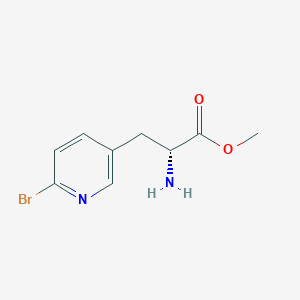
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
